(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, (2R)-2-[(2S,3S)-3-{(1R)-1-(t-butyldimethylsilyloxy)ethyl}-4-oxoazetidin-2-yl]propionic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile at 20℃ for 0.5 hours . In the second stage, magnesium mono-p-nitrobenzyl malonate is added and the reaction mixture is stirred at 25 - 35℃ for 18 hours .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-Butyldimethylsilyl (TBDMS) group, an azetidinone ring, and a carboxylic acid group . The TBDMS group is a common protecting group used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions involve the formation of the azetidinone ring and the introduction of the TBDMS group .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties that can be inferred from its structure and the available data . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.37 cm/s . Its Log Po/w (iLOGP) is 2.45 . Its water solubility (Log S) is -2.88, indicating that it is soluble .
Scientific Research Applications
Synthesis of Tertiary Butyl Esters
4-bma: is instrumental in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry. The introduction of the tert-butoxycarbonyl group into various organic compounds is a significant application. This process benefits from the use of flow microreactor systems, making it more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Transformations
The tert-butyl group within 4-bma plays a crucial role in chemical transformations. Its unique reactivity pattern due to the steric hindrance provided by the tert-butyl group makes it a valuable moiety for various chemical reactions .
Biological Relevance
In biology, the tert-butyl group’s presence in 4-bma is relevant due to its implications in biosynthetic and biodegradation pathways. It showcases the compound’s potential in understanding and manipulating biological processes .
Biocatalytic Processes
4-bma: could be applied in biocatalytic processes, leveraging its unique chemical structure to facilitate reactions that are catalyzed by biological agents. This application is particularly promising for developing sustainable and eco-friendly chemical processes .
Synthesis of N-Nitroso Compounds
The compound is used in the synthesis of various N-nitroso compounds from secondary amines. This synthesis is notable for its broad substrate scope, metal and acid-free conditions, and the ease of isolation procedure, which results in excellent yields .
Safety and Hazards
The safety information available for this compound indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that 4-bma is a key intermediate in the synthesis of carbapenem and penem antibiotics . These antibiotics typically target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall .
Mode of Action
Carbapenems and penems inhibit the PBPs, preventing the cross-linking of peptidoglycans, which leads to cell wall weakening and eventual bacterial cell death .
Biochemical Pathways
4-BMA is involved in the synthesis pathway of carbapenem and penem antibiotics . These antibiotics inhibit the final step of peptidoglycan synthesis in bacterial cell walls. The inhibition of the cross-linking of peptidoglycans leads to a weakened cell wall, osmotic instability, and eventually, cell lysis and death .
Result of Action
As an intermediate in the synthesis of carbapenem and penem antibiotics, 4-BMA contributes to the overall action of these antibiotics, which is the disruption of bacterial cell wall synthesis. This results in a weakened cell wall, leading to osmotic instability and eventual bacterial cell death .
properties
IUPAC Name |
(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNANGMFTFSNDLW-GWOFURMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432351 | |
Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90776-58-2 | |
Record name | (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90776-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 4-BMA in pharmaceutical chemistry?
A1: 4-BMA is a key intermediate in the synthesis of penem antibiotics. [] These antibiotics are known for their broad-spectrum activity against various bacterial infections.
Q2: How is 4-BMA typically synthesized?
A2: A stereoselective process using a chiral auxiliary is employed to prepare 4-BMA. This method ensures the production of the desired stereoisomer, which is crucial for its biological activity. []
Q3: Are there any studies on the metabolism of 4-BMA?
A3: While there are no direct studies on 4-BMA metabolism, research indicates that a related compound, 4-bromomethamphetamine (also abbreviated as 4-BMA), is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. [] This enzyme catalyzes the N-demethylation of 4-bromomethamphetamine.
Q4: Could 4-bromomethamphetamine interfere with the metabolism of other drugs?
A4: Yes, research suggests that 4-bromomethamphetamine can inhibit the metabolism of other drugs metabolized by CYP2D6. It exhibited stronger inhibition of amphetamine production from methamphetamine compared to other 4-substituted methamphetamines. [] This highlights a potential risk for drug interactions.
Q5: What are the implications of 4-bromomethamphetamine's inhibitory effects on CYP2D6?
A5: The inhibition of CYP2D6 by 4-bromomethamphetamine raises concerns about potential drug interactions. [] Since CYP2D6 metabolizes a wide range of medications, co-administration with 4-bromomethamphetamine could lead to increased levels of other drugs in the body, potentially resulting in adverse effects or toxicity.
Q6: What is the role of the British Medical Association (BMA) in relation to tobacco and financial advice?
A7: The BMA advocates against tobacco use and its influence. Ironically, BMA Services, which provides financial advice to BMA members, recommended investments in Allied Dunbar, a company owned by tobacco giant BAT Industries. [] This apparent conflict of interest raises ethical concerns.
Q7: Are there any ethical considerations regarding the BMA's financial advice in light of its anti-tobacco stance?
A8: Yes, the BMA's promotion of investments in a tobacco-owned company while simultaneously advocating against tobacco use presents a clear ethical dilemma. [] This situation calls for transparency in financial advice and a reassessment of BMA Services' investment recommendations to align with the organization's ethical values.
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